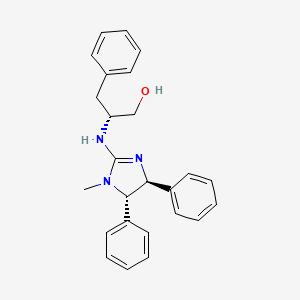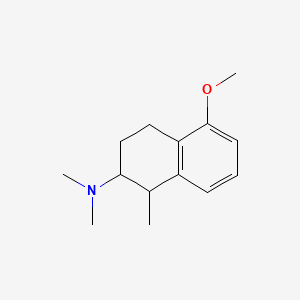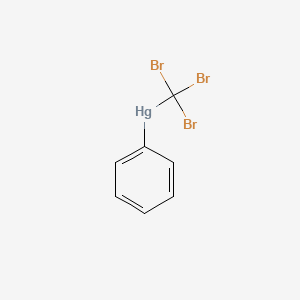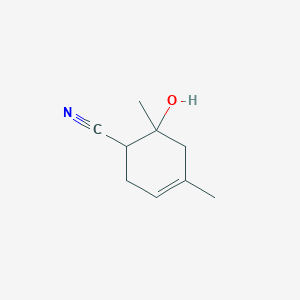![molecular formula C7H5NOS B13817593 Thiepino[4,5-d][1,2]oxazole CAS No. 20415-18-3](/img/structure/B13817593.png)
Thiepino[4,5-d][1,2]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiepino[4,5-d][1,2]oxazole is a heterocyclic compound with the molecular formula C7H5NOS. It is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry. The structure of this compound includes a fused ring system containing both sulfur and oxygen atoms, making it a unique and intriguing compound for various scientific studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiepino[4,5-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of β-hydroxy amides, which are cyclized using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to form oxazolines. These oxazolines are then oxidized to the corresponding oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved safety profiles, higher yields, and reduced reaction times. The use of heterogeneous catalysts, such as manganese dioxide packed in reactors, can facilitate the oxidative aromatization of oxazolines to oxazoles efficiently .
化学反応の分析
Types of Reactions
Thiepino[4,5-d][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Direct arylation and alkenylation of oxazoles using palladium-catalyzed reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Substitution: Palladium catalysts and phosphine ligands are employed for regioselective arylation.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
科学的研究の応用
Thiepino[4,5-d][1,2]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in catalytic reactions.
Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of Thiepino[4,5-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors through non-covalent interactions, influencing various biological processes. For example, oxazole derivatives have been shown to exhibit activity against enzymes involved in inflammation and cancer .
類似化合物との比較
Thiepino[4,5-d][1,2]oxazole can be compared with other oxazole derivatives, such as:
Oxazoline: A precursor in the synthesis of oxazoles, known for its use in chiral ligand synthesis.
Thiazole: Contains sulfur and nitrogen in the ring, widely studied for its medicinal properties.
This compound stands out due to its unique fused ring system, which imparts specific chemical and biological properties not found in other oxazole derivatives .
特性
CAS番号 |
20415-18-3 |
|---|---|
分子式 |
C7H5NOS |
分子量 |
151.19 g/mol |
IUPAC名 |
thiepino[4,5-d][1,2]oxazole |
InChI |
InChI=1S/C7H5NOS/c1-3-10-4-2-7-6(1)5-8-9-7/h1-5H |
InChIキー |
DQTMHZSENVWYCG-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=CC2=C1C=NO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


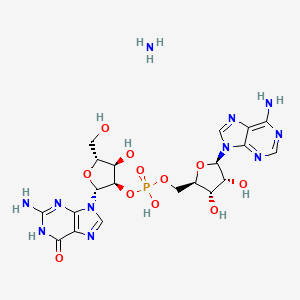
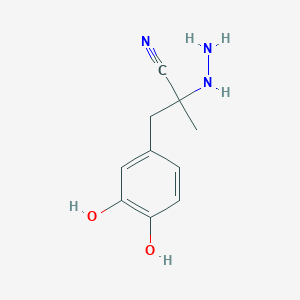
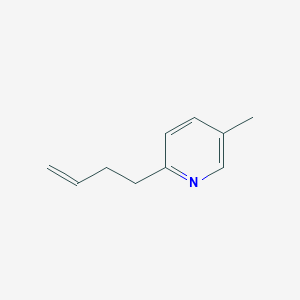
![Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane](/img/structure/B13817539.png)
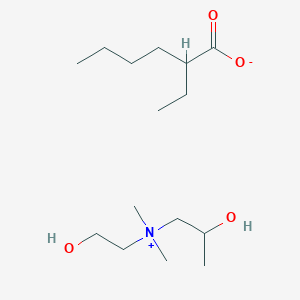

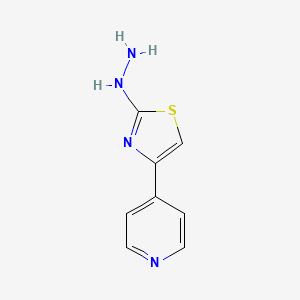
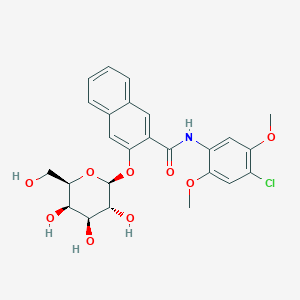
![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione](/img/structure/B13817547.png)
![2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13817560.png)
